6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a piperidine moiety, which is a six-membered ring containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinolinone core is replaced by the piperidine derivative.
Final Coupling Reaction: The final step involves coupling the piperidine derivative with the quinolinone core under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinolinone or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic medium)
Major Products Formed
Oxidation: Quinolinone derivatives with additional oxygen-containing functional groups
Reduction: Reduced quinolinone derivatives with hydrogenated rings
Substitution: Substituted quinolinone or piperidine derivatives with various functional groups
Scientific Research Applications
6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylpiperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one
- 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid
- Piperidine derivatives
Uniqueness
This compound is unique due to its specific combination of a quinolinone core and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
83735-02-8 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
6-(4-methylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-8-18(9-7-11)16(20)13-2-4-14-12(10-13)3-5-15(19)17-14/h2,4,10-11H,3,5-9H2,1H3,(H,17,19) |
InChI Key |
IOJKNUKBGYDVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Origin of Product |
United States |
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